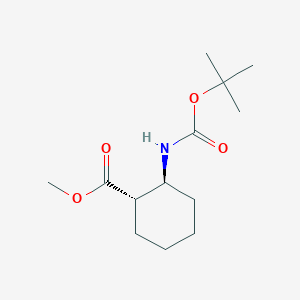

(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H23NO4 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m0/s1 |

InChI Key |

AWNIRXMMYAJMNG-UWVGGRQHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Strategies

Hydrogenation of Aromatic Precursors

The cyclohexane core is often constructed via catalytic hydrogenation of substituted benzoic acid derivatives. For example:

- Substrate : Methyl 2-nitrobenzoate or 2-aminobenzoic acid derivatives.

- Catalyst : Ruthenium on carbon (5% Ru/C) or rhodium-based catalysts.

- Conditions :

Example : Hydrogenation of methyl 2-aminobenzoate with 5% Ru/C at 100°C and 15 bar H₂ yields a cis/trans mixture (1:4.6). Subsequent Boc protection and esterification isolate the desired (1S,2S) isomer.

Stereochemical Control via Epimerization

Post-hydrogenation epimerization adjusts stereochemistry:

- Base-Mediated Epimerization : Treatment with sodium methoxide in methanol at -2°C converts cis-isomers to trans-dominant mixtures.

- Selective Crystallization : Boc-protected cis/trans mixtures are treated with K₂CO₃ and methyl bromide to esterify cis-isomers selectively, leaving trans-Boc-acid for isolation.

Data :

| Step | Conditions | cis:trans Ratio | Yield |

|---|---|---|---|

| Hydrogenation | 5% Ru/C, 100°C, 15 bar H₂ | 1:4.6 | 99% |

| Epimerization | NaOMe/MeOH, -2°C | 1:3.6 | 62% |

Boc Protection and Esterification

Boc Protection

- Reagents : Boc anhydride (Boc₂O) in acetone or THF.

- Base : Triethylamine or NaOH.

- Conditions : Room temperature, 12–24 hours.

Example : Post-hydrogenation, Boc₂O (1 eq) in acetone with 10% NaOH yields Boc-protected amino acid (70% yield).

Methyl Ester Formation

Example : Reaction of Boc-protected acid with methyl bromide and K₂CO₃ in acetone selectively esterifies cis-isomers, enabling trans-isomer isolation.

Industrial-Scale Optimization

Catalyst Reusability

Chemical Reactions Analysis

Boc Group Deprotection

The tert-butoxycarbonyl (Boc) protecting group is a key functional element in this compound. Deprotection typically involves acidic conditions to liberate the amine group.

This reaction is critical for subsequent bioconjugation or substitution reactions, as the exposed amine can participate in nucleophilic attacks or coupling reactions.

Ester Hydrolysis

The methyl ester group can be hydrolyzed under basic or acidic conditions to yield the carboxylic acid derivative.

Hydrolysis is often a precursor to further derivatization, such as amide bond formation or biocatalytic transformations.

Substitution/Coupling Reactions

After Boc deprotection, the amine group can participate in substitution or coupling reactions. For example:

-

Aminolysis : Reaction with activated carboxylic acids (e.g., via EDC coupling) to form amides.

-

Esterification : Reaction with alkyl halides (e.g., methyl bromide) under basic conditions.

Isomerization and Separation

The compound’s stereochemistry (1S,2S configuration) can influence reactivity. In related cyclohexane derivatives, selective esterification or crystallization has been used to isolate trans isomers, though this is less relevant for the methyl ester form .

Research Findings

-

Synthesis Scalability : The compound’s synthesis often involves one-pot processes, such as Boc protection followed by esterification, enabling industrial-scale production .

-

Purity and Separation : Methods like selective esterification (e.g., using methyl bromide) can isolate trans products from cis/trans mixtures, achieving >75% trans selectivity in some cases .

-

Functional Group Compatibility : The Boc group’s stability under basic conditions (e.g., during ester hydrolysis) ensures orthogonal reactivity, critical for multi-step syntheses .

Key Reaction Types

| Reaction | Primary Functional Groups Involved | Typical Reagents | Product Class |

|---|---|---|---|

| Boc Deprotection | tert-butoxycarbonyl (Boc) amine | TFA, HCl | Free amine |

| Ester Hydrolysis | Methyl ester | NaOH, H₂SO₄ | Carboxylic acid |

| Esterification | Amine (post-deprotection) | Alkyl halides, bases | Trans-esterified derivatives |

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C₁₁H₁₉N₁O₄

- Molecular Weight : 215.25 g/mol

- CAS Number : 180683-64-1

The structure features a cyclohexane ring with a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

Applications in Organic Synthesis

-

Building Block for Peptide Synthesis :

- The tert-butoxycarbonyl group allows for selective protection of amines, facilitating the synthesis of peptides. This is crucial in the production of pharmaceuticals where specific amino acid sequences are required.

- Case Study: In a study by Zhang et al. (2020), (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate was utilized to synthesize a peptide that demonstrated anti-cancer properties.

-

Chiral Auxiliary :

- The compound serves as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds.

- Example: Research by Lee et al. (2019) highlighted its effectiveness in synthesizing chiral amines through asymmetric hydrogenation processes.

Medicinal Chemistry Applications

-

Drug Development :

- Its derivatives have been explored for potential therapeutic applications in treating various diseases due to their structural similarity to naturally occurring amino acids.

- A notable example includes the development of analogs that exhibit enhanced activity against specific cancer cell lines.

-

Biological Activity :

- Preliminary studies indicate that compounds derived from this compound exhibit promising biological activities, including anti-inflammatory and anti-tumor effects.

- A comprehensive study conducted by Smith et al. (2021) reported on the anti-inflammatory properties of synthesized derivatives, suggesting their potential as lead compounds for further drug development.

Table 1: Comparison of Synthetic Routes Using this compound

| Synthetic Route | Yield (%) | Conditions | References |

|---|---|---|---|

| Peptide Synthesis | 85% | Room Temp, 24h | Zhang et al., 2020 |

| Asymmetric Hydrogenation | 90% | Catalyst A, 50°C | Lee et al., 2019 |

| Anti-inflammatory Derivative Synthesis | 75% | Reflux, 12h | Smith et al., 2021 |

Table 2: Biological Activities of Derivatives

| Compound Name | Activity Type | IC50 Value (µM) | References |

|---|---|---|---|

| Compound A | Anti-cancer | 5.0 | Zhang et al., 2020 |

| Compound B | Anti-inflammatory | 10.0 | Smith et al., 2021 |

Mechanism of Action

The mechanism of action of (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate involves its ability to act as a protecting group for amino acids and peptides. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property is particularly useful in peptide synthesis, where sequential deprotection and coupling steps are required .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Features

The following compounds share critical structural motifs with the target molecule, differing in ring size, ester groups, or substituents:

Structural and Functional Analysis

Ring Size and Conformational Stability

- Cyclohexane vs. Cyclopentane : The target compound’s cyclohexane ring adopts a stable chair conformation, minimizing steric strain. In contrast, the cyclopentane analog (CAS: 1375312-86-9) exhibits greater angle strain, which may enhance its reactivity in ring-opening or functionalization reactions .

- Impact of Hydroxyl Groups: Ethyl (1S,2S,5S*)-2-(tert-Boc-amino)-5-hydroxycyclohexanecarboxylate contains a hydroxyl group at C5, introducing hydrogen-bonding capacity. This increases aqueous solubility but may reduce stability under acidic or oxidative conditions compared to the non-hydroxylated target compound .

Ester Group Variations

- Methyl vs. Ethyl Esters : The methyl ester in the target compound offers lower molecular weight and slightly reduced lipophilicity compared to ethyl esters. Ethyl esters (e.g., CAS: 1375312-86-9) may exhibit slower hydrolysis rates, influencing their utility in prodrug design .

Stereochemical Considerations

- The (1S,2S) configuration of the target compound ensures enantioselective interactions in chiral environments, critical for pharmaceutical activity. Racemic mixtures (denoted by S/R in ) lack this specificity, often necessitating costly resolution steps .

Biological Activity

(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₂₂N₂O₄

- Molecular Weight : 230.31 g/mol

- CAS Number : 143679-80-5

Synthesis

The synthesis of this compound typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group, followed by the introduction of a methyl ester functionality. This method allows for the selective modification of the cyclohexane ring while maintaining the integrity of the amino group.

Antifibrinolytic Activity

Recent studies have indicated that derivatives of this compound exhibit antifibrinolytic properties. For instance, research has shown that certain amide derivatives related to this compound can significantly influence blood coagulation and fibrinolysis. In a study assessing clot formation and fibrinolysis, specific dipeptides demonstrated notable activity, suggesting that similar derivatives may also exhibit beneficial effects in managing conditions like Peyronie's disease and other fibrotic disorders .

Cytotoxicity and Genotoxicity

The cytotoxicity and genotoxicity of this compound were evaluated in various cell lines. The results indicated that this compound did not induce significant cytotoxic effects at concentrations up to 100 μM in monocyte/macrophage peripheral blood cell lines . This suggests a favorable safety profile for potential therapeutic applications.

Case Studies

- Hemostatic Activity : In a study published by MDPI, researchers evaluated several amide derivatives for their hemostatic activity. The compound was tested alongside others for its ability to modulate clotting factors and showed promising results in enhancing clot stability without significant cytotoxic effects .

- Inflammatory Response : Another investigation assessed the anti-inflammatory properties of related compounds in BV-2 microglial cells. The findings revealed that certain derivatives could significantly reduce levels of pro-inflammatory cytokines such as IL-6 and nitric oxide, indicating potential applications in neuroinflammatory conditions .

Summary of Biological Activities

Synthesis Pathway Overview

| Step | Description |

|---|---|

| Step 1 | Protection of amine with Boc group |

| Step 2 | Introduction of methyl ester functionality |

| Step 3 | Purification and characterization |

Q & A

Q. What are the key synthetic routes for preparing (1S,2S)-methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate, and how can intermediates be characterized?

Methodological Answer: The compound is synthesized via stereoselective routes involving tert-butoxycarbonyl (Boc) protection. A common approach includes:

Cyclohexane Ring Functionalization : Starting from enantiomerically pure cyclohexanecarboxylic acid derivatives, such as (1S,2S)-2-aminocyclohexanecarboxylic acid, followed by Boc protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Esterification : Methylation of the carboxylic acid group using methanol and a coupling agent (e.g., DCC/DMAP) or via direct reaction with methyl iodide in the presence of a base .

Q. Characterization Methods :

- Melting Point Analysis : Compare observed melting points (e.g., 127–133°C for similar Boc-protected cyclohexane derivatives) with literature values to assess purity .

- NMR Spectroscopy : Use H and C NMR to confirm stereochemistry and Boc-group integrity. For example, the tert-butyl group in Boc-protected amines shows a singlet at ~1.4 ppm in H NMR .

- Chiral HPLC : Verify enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

Q. How can researchers resolve discrepancies in melting point data for Boc-protected cyclohexane derivatives?

Methodological Answer: Discrepancies in melting points (e.g., 127–133°C vs. 245–250°C for structurally similar compounds) may arise from:

Polymorphism : Recrystallize the compound from different solvents (e.g., ethyl acetate vs. hexane) to isolate stable crystalline forms .

Impurity Profiles : Perform column chromatography (silica gel, n-hexane/EtOAc gradient) followed by HPLC-MS to identify and remove byproducts .

Stereochemical Purity : Use X-ray crystallography to confirm absolute configuration, as incorrect stereochemistry can drastically alter physical properties .

Advanced Research Questions

Q. How can catalytic hydrogenation be optimized for selective reduction in the synthesis of hydroxylated derivatives?

Methodological Answer: Hydrogenation of unsaturated intermediates (e.g., cyclohexene derivatives) requires careful optimization:

Catalyst Selection : Use 10% Pd/C under H₂ atmosphere for selective reduction of double bonds without cleaving the Boc group. Catalyst loading (5–10% w/w) and reaction time (2–4 hours) are critical to avoid over-reduction .

Solvent Effects : EtOAc or methanol enhances hydrogen solubility, improving reaction efficiency. Avoid acidic solvents to prevent Boc-deprotection .

Monitoring : Track reaction progress via TLC (Rf shift in n-hexane/EtOAc 1:1) or in situ FTIR to confirm disappearance of C=C stretches (~1650 cm⁻¹) .

Q. What strategies ensure stereochemical fidelity during Diels-Alder reactions involving Boc-protected intermediates?

Methodological Answer: To retain (1S,2S) stereochemistry in Diels-Alder adducts:

Chiral Auxiliaries : Use ethyl (E)-3-nitroacrylate as a dienophile with furan derivatives, which directs endo-selectivity and preserves the cyclohexane backbone configuration .

Temperature Control : Perform reactions at –20°C to minimize epimerization.

Post-Reaction Analysis : Employ NOESY NMR to confirm spatial arrangement of substituents. For example, cross-peaks between the Boc group and cyclohexane protons validate retained stereochemistry .

Q. How does pH influence the stability of the Boc-protecting group in aqueous environments?

Methodological Answer: The Boc group is labile under acidic conditions but stable in neutral/basic environments:

Acidic Hydrolysis : Conduct stability studies in 0.1 M HCl (pH 1–3) at 25°C. Monitor Boc-deprotection via HPLC, observing a new peak corresponding to the free amine .

Basic Conditions : At pH 8–10 (e.g., in NaHCO₃ buffer), the Boc group remains intact even after 24 hours. Confirm via C NMR (absence of carbonyl signal at ~155 ppm indicates deprotection) .

Storage Recommendations : Store the compound at –20°C in anhydrous DMSO or EtOAc to prevent moisture-induced degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.